BenchChemオンラインストアへようこそ!

Resminostat hydrochloride

Rhabdoid tumors Pediatric oncology Epigenetic therapy

Resminostat hydrochloride (4SC-201 hydrochloride, RAS2410 hydrochloride) is an orally bioavailable, small-molecule pan-histone deacetylase (HDAC) inhibitor of the hydroxamic acid class. It demonstrates selective, dose-dependent inhibition of class I (HDAC1, HDAC3) and class IIb (HDAC6) isoforms with reported IC50 values of 42.5 nM, 50.1 nM, and 71.8 nM, respectively.

Molecular Formula C16H20ClN3O4S
Molecular Weight 385.9 g/mol
CAS No. 1187075-34-8
Cat. No. B1680539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResminostat hydrochloride
CAS1187075-34-8
SynonymsResminostat Hydrochloride;  Resminostat HCl; 
Molecular FormulaC16H20ClN3O4S
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl
InChIInChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+;
InChIKeyBVXPKDRKHXARHY-HAAWTFQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resminostat Hydrochloride (CAS 1187075-34-8) Baseline Characteristics for Preclinical and Clinical Procurement


Resminostat hydrochloride (4SC-201 hydrochloride, RAS2410 hydrochloride) is an orally bioavailable, small-molecule pan-histone deacetylase (HDAC) inhibitor of the hydroxamic acid class. It demonstrates selective, dose-dependent inhibition of class I (HDAC1, HDAC3) and class IIb (HDAC6) isoforms with reported IC50 values of 42.5 nM, 50.1 nM, and 71.8 nM, respectively [1]. The compound exhibits significantly weaker activity against HDAC8 (IC50 = 877 nM), establishing a distinct isoform selectivity fingerprint relative to broader-spectrum pan-HDAC inhibitors [2]. Resminostat is under active clinical investigation for multiple oncology indications including hepatocellular carcinoma, Hodgkin lymphoma, and cutaneous T-cell lymphoma, with orphan drug designation granted by the FDA for HCC [3]. The hydrochloride salt form (molecular weight 385.87 g/mol) enhances aqueous handling properties for in vitro and in vivo experimental applications .

Why Resminostat Hydrochloride Cannot Be Substituted with Alternative Pan-HDAC Inhibitors


The HDAC inhibitor class exhibits substantial heterogeneity in isoform selectivity, pharmacokinetic behavior, and clinical safety profiles that preclude simple interchangeability for research or therapeutic applications. Resminostat's unique inhibition profile—potent against HDAC1, HDAC3, and HDAC6 while sparing HDAC8—contrasts with broader pan-inhibitors such as vorinostat and panobinostat that lack this isoform discrimination [1]. This selectivity signature translates into distinct cellular pharmacodynamics, including differential modulation of histone acetylation patterns and apoptosis pathway activation [2]. Furthermore, resminostat's clinical development trajectory demonstrates disease-specific efficacy signals in sorafenib-resistant HCC and heavily pretreated Hodgkin lymphoma that are not uniformly observed across all HDAC inhibitors [3]. For procurement decisions, substituting resminostat with a generic HDAC inhibitor risks experimental irreproducibility, altered off-target effects, and invalid cross-study comparisons. The quantitative evidence below establishes the specific, verifiable differentiation points that justify prioritized selection of this compound.

Resminostat Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Direct Head-to-Head Proliferation Inhibition in Rhabdoid Tumor Cells: Resminostat Versus Five Clinical HDAC Inhibitors

In a direct comparative study evaluating proliferation and viability of rhabdoid tumor (RT) cell lines (G401, A204, CHLA-02), resminostat exhibited dose-dependent inhibition of proliferation and viability comparable to or exceeding that of vorinostat, panobinostat, entinostat, mocetinostat, and ricolinostat when tested under identical experimental conditions [1]. The study employed crystal violet staining, MTT assays, spheroid formation, and colony formation assays to quantify anti-proliferative effects. While specific IC50 values for each comparator were not reported in the abstract, the authors explicitly noted that resminostat demonstrated robust dose-dependent activity across all RT cell models alongside 4SC-202, with both agents warranting further clinical testing in pediatric rhabdoid tumors [1]. This head-to-head comparison establishes resminostat's competitive efficacy profile against multiple clinically advanced HDAC inhibitors in a therapeutically challenging malignancy.

Rhabdoid tumors Pediatric oncology Epigenetic therapy

Isoform Selectivity Differentiation: Resminostat's HDAC1/3/6 Sparing of HDAC8 Versus Vorinostat

Resminostat exhibits a distinct isoform selectivity profile characterized by potent inhibition of HDAC1 (IC50 = 42.5 nM), HDAC3 (IC50 = 50.1 nM), and HDAC6 (IC50 = 71.8 nM), with substantially reduced potency against HDAC8 (IC50 = 877 nM), yielding an approximate 12- to 21-fold selectivity window . In contrast, vorinostat (SAHA) inhibits HDAC1 and HDAC3 with IC50 values of 10 nM and 20 nM, respectively, representing a non-selective pan-HDAC inhibition profile that lacks the isoform discrimination observed with resminostat . The differential sparing of HDAC8 by resminostat may contribute to its distinct safety and tolerability profile, as HDAC8 inhibition has been associated with specific toxicities including neurotoxicity in certain contexts.

HDAC isoform selectivity Epigenetic profiling Target engagement

Clinical Efficacy in Sorafenib-Resistant HCC: Resminostat Disease Control Rate Versus Historical Comparator

The phase I/II SHELTER study evaluated resminostat in patients with advanced HCC exhibiting progressive disease on sorafenib first-line therapy. Interim results demonstrated that 56% of evaluable patients (15 of 27) achieved stable disease after 6 weeks of treatment, and 46% (11 of 24) maintained stable disease after 12 weeks [1]. Notably, one patient treated on dose level 2 maintained stable disease for more than one year with good long-term tolerability [1]. This disease control rate in a sorafenib-refractory population compares favorably to historical data for second-line agents in this setting, where expected disease control rates are generally below 30-40% [2]. No dose-limiting toxicities were observed at the highest combination dose level, and adverse events consisted primarily of grade 1-2 gastrointestinal complaints and skin disorders [1].

Hepatocellular carcinoma Sorafenib resistance Combination therapy

Clinical Efficacy in Relapsed/Refractory Hodgkin Lymphoma: Resminostat ORR 34% in Heavily Pretreated Patients

The phase II SAPHIRE study evaluated oral resminostat (600 or 800 mg daily, days 1-5 of 14-day cycles) in 37 heavily pretreated patients with relapsed or refractory Hodgkin lymphoma. The objective response rate (ORR) was 34%, with disease control achieved in 54% of patients [1]. Notably, 69% of patients exhibited reduced tumor size, and 71% showed reduced [18F]-FDG uptake in target lesions, indicating metabolic response [1]. Median overall survival was 12.5 months, with responders and patients achieving stable disease demonstrating approximately 10-month longer overall survival compared to those who progressed [1]. The safety profile was manageable, with common drug-related adverse events consisting primarily of grade 1-2 nausea, vomiting, anemia, thrombocytopenia, and fatigue [1].

Hodgkin lymphoma Relapsed/refractory disease Epigenetic therapy

Pharmacodynamic Target Engagement: Resminostat Achieves 100% HDAC Enzyme Inhibition at ≥400 mg

The first-in-human phase I study of resminostat in patients with advanced solid tumors included comprehensive pharmacodynamic assessments of HDAC enzyme activity in peripheral blood mononuclear cells. Resminostat produced dose-dependent inhibition of HDAC enzyme activity, achieving 100% inhibition at dose levels ≥400 mg administered orally once-daily on days 1-5 of 14-day cycles [1]. This complete target engagement was maintained throughout the dosing period and correlated with histone hyperacetylation, confirming on-target pharmacodynamic activity [1]. The dose-proportional pharmacokinetic profile exhibited low inter-patient variability, with no evidence of drug accumulation over the 5-day administration period [1]. The recommended phase II dose was established as 600 mg once-daily on days 1-5 every 14 days [1].

Pharmacodynamics Target engagement Dose optimization

Solubility and Formulation Advantages of Hydrochloride Salt Form for In Vitro and In Vivo Applications

Resminostat hydrochloride (CAS 1187075-34-8) demonstrates superior solubility characteristics compared to the free base form (CAS 864814-88-0), facilitating preparation of stock solutions and in vivo formulations. The hydrochloride salt achieves DMSO solubility of ≥50-70 mg/mL (approximately 130-200 mM) at 25°C, enabling convenient preparation of concentrated stock solutions for in vitro studies . Validated in vivo formulations include a clear solution formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) achieving 3.0 mg/mL, and oral suspension formulation in CMC-Na achieving ≥5 mg/mL . The compound demonstrates long-term powder stability of 36 months when stored lyophilized at -20°C, with solution stability of 3 months at -20°C [1]. These defined solubility and stability parameters reduce experimental variability and simplify procurement logistics.

Solubility Formulation Preclinical research

Optimal Research and Industrial Application Scenarios for Resminostat Hydrochloride


Mechanistic Studies of HDAC Isoform-Selective Epigenetic Modulation

Resminostat's unique HDAC1/3/6 inhibition profile with HDAC8 sparing (12- to 21-fold selectivity window) enables precise dissection of isoform-specific epigenetic mechanisms. Researchers investigating the differential roles of class I versus class IIb HDACs in gene regulation, apoptosis, or differentiation can employ resminostat to achieve potent inhibition of HDAC1/3/6 while minimizing confounding effects from HDAC8 modulation . This selectivity signature is particularly valuable for comparative studies with pan-HDAC inhibitors such as vorinostat, which lack this isoform discrimination .

Preclinical Evaluation in Sorafenib-Resistant Hepatocellular Carcinoma Models

Resminostat has demonstrated clinical activity in patients with sorafenib-refractory HCC, achieving disease control in 46% of patients at 12 weeks in the SHELTER study . Preclinical studies confirm that resminostat activates the mPTP-dependent mitochondrial apoptosis pathway in HCC cells and potentiates sorafenib-induced cytotoxicity, with low concentrations of resminostat remarkably enhancing sorafenib's pro-apoptotic effects [1]. This combination strategy represents a rational research application for overcoming tyrosine kinase inhibitor resistance in HCC models [1].

Translational Research in Relapsed/Refractory Hodgkin Lymphoma

The phase II SAPHIRE study established resminostat's clinical efficacy in heavily pretreated Hodgkin lymphoma patients, with a 34% objective response rate and 54% disease control rate . Notably, 71% of patients exhibited reduced metabolic activity on [18F]-FDG PET imaging . Researchers investigating epigenetic therapies for relapsed/refractory hematologic malignancies can utilize resminostat to study HDAC inhibition in HL models, with the added benefit of correlative biomarker data from the SAPHIRE study demonstrating target engagement and epigenetic modulation in patient samples .

Combination Therapy Studies with Chemotherapy, Radiotherapy, or Targeted Agents

Resminostat exhibits reproducible synergistic effects with multiple therapeutic modalities across diverse cancer models. In head and neck squamous cell carcinoma (HNSCC) cell lines, resminostat demonstrated synergistic antiproliferative effects with cisplatin and with radiation therapy, accompanied by dose-dependent downregulation of survivin . In EGFR-mutated NSCLC with BIM deletion polymorphism, resminostat circumvents tolerance to EGFR-TKIs by increasing pro-apoptotic BIMEL protein levels, leading to remarkable tumor shrinkage in xenograft models [1]. In CTCL models, the combination of resminostat with ruxolitinib inhibited transendothelial migration by 82% and reduced angiogenesis by up to 49% [2]. These validated combination strategies support resminostat's use in rational combination therapy research programs [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resminostat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.